molecular formula C16H15NO2 B12667957 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde CAS No. 72237-82-2

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde

Cat. No.: B12667957
CAS No.: 72237-82-2
M. Wt: 253.29 g/mol
InChI Key: ONWQRYWVYUOPML-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions of appropriate precursors.

    Introduction of Methoxy and Methyl Groups:

    Formylation: The final step involves the formylation of the carbazole derivative to introduce the aldehyde group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

    Oxidation: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carboxylic acid.

    Reduction: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-methanol.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,4-dimethyl-9H-carbazole
  • 2,6-Dimethoxy-9H-carbazole-3-carbaldehyde
  • 9-Ethyl-9H-carbazole-3-carbaldehyde

Uniqueness

6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is unique due to the specific positioning of the methoxy, methyl, and aldehyde groups on the carbazole ring

Properties

CAS No.

72237-82-2

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde

InChI

InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-8,17H,1-3H3

InChI Key

ONWQRYWVYUOPML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O

Origin of Product

United States

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